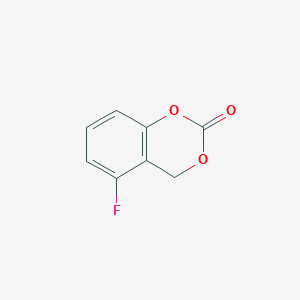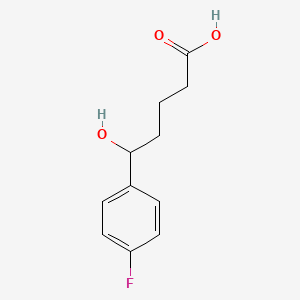amine](/img/structure/B13217601.png)
[(2,3-Dichlorophenyl)methyl](1-methoxypropan-2-YL)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dichlorophenyl)methylamine is an organic compound with the molecular formula C11H15Cl2NO It is characterized by the presence of a dichlorophenyl group attached to a methoxypropan-2-ylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichlorophenyl)methylamine typically involves the reaction of 2,3-dichlorobenzyl chloride with 1-methoxypropan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (2,3-Dichlorophenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
(2,3-Dichlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
(2,3-Dichlorophenyl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or antifungal properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2,3-Dichlorophenyl)methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (2,4-Dichlorophenyl)methylamine
- (2,5-Dichlorophenyl)methylamine
- (3,4-Dichlorophenyl)methylamine
Uniqueness
(2,3-Dichlorophenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dichloro substitution may confer distinct properties compared to other isomers, making it valuable for specific applications.
属性
分子式 |
C11H15Cl2NO |
|---|---|
分子量 |
248.15 g/mol |
IUPAC 名称 |
N-[(2,3-dichlorophenyl)methyl]-1-methoxypropan-2-amine |
InChI |
InChI=1S/C11H15Cl2NO/c1-8(7-15-2)14-6-9-4-3-5-10(12)11(9)13/h3-5,8,14H,6-7H2,1-2H3 |
InChI 键 |
LHQGTEXMCLZWDQ-UHFFFAOYSA-N |
规范 SMILES |
CC(COC)NCC1=C(C(=CC=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid](/img/structure/B13217551.png)



![[2-(Chloromethyl)butyl]trimethylsilane](/img/structure/B13217570.png)



![Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13217588.png)
![1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one](/img/structure/B13217591.png)
